

Application Notes and Protocols: Cloning and Expression of Recombinant Human Carbonic Anhydrase IV

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Compound of Interest

Compound Name: *Carbonic anhydrase inhibitor 4*

Cat. No.: *B12398971*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] This reaction is fundamental to numerous physiological processes, including respiration, pH homeostasis, electrolyte secretion, and biosynthetic reactions.[3] Human Carbonic Anhydrase IV (CA4) is a glycosylphosphatidylinositol (GPI)-anchored membrane-bound isozyme expressed on the luminal surfaces of capillaries in tissues like the lungs and proximal renal tubules.[2][4] Its role in rapid CO₂ and bicarbonate transport makes it a significant target for research and drug development, particularly in the context of diseases like glaucoma, certain cancers, and inherited renal abnormalities.[3][4][5]

These application notes provide a comprehensive overview and detailed protocols for the cloning, expression, purification, and characterization of recombinant human Carbonic Anhydrase IV.

Data Presentation

Table 1: Properties of Recombinant Human Carbonic Anhydrase IV

Property	Description	Source
Molecular Mass (Predicted)	31.7 kDa (for the mature protein, amino acids 19-283)	[1] [6]
Molecular Mass (Apparent on SDS-PAGE)	Approximately 30-35 kDa	[1] [6] [7]
Purity	>95% as determined by SDS-PAGE and SEC-HPLC	[1] [6] [8]
Specific Activity (Esterase)	>10 pmol/min/µg	[1]
Post-Translational Modifications	Glycosylphosphatidylinositol (GPI) anchor, potential for phosphorylation	[3] [4] [7]
Cellular Localization	Apical plasma membrane, cell surface, extracellular exosomes	[2] [9]

Table 2: Comparison of Expression Systems for Recombinant Human CA4

Expression System	Form of Protein	Typical Yield	Advantages	Disadvantages
E. coli	Soluble, disulfide-bonded (requires refolding)	~40 mg/L	High yield, cost-effective, rapid expression	Protein may form inclusion bodies, requires in vitro refolding and activation for disulfide bond formation, lacks post-translational modifications. [10] [11]
Chinese Hamster Ovary (CHO) Cells	Secretory form	Not specified	Proper protein folding, disulfide bond formation, and post-translational modifications. [12]	Lower yield compared to prokaryotic systems, more complex and expensive culture conditions.
COS Cells	Membrane-associated	Not specified	Eukaryotic expression system allowing for proper GPI-anchor attachment. [7]	Typically used for transient expression, lower yields than stable cell lines.
HEK293 Cells	Secreted or membrane-bound	Not specified	High transfection efficiency, capable of complex post-translational modifications.	Can have different glycosylation patterns compared to native tissue.

Experimental Protocols

Protocol 1: Cloning of Human CA4 cDNA

This protocol describes the amplification of the human CA4 coding sequence and its insertion into an expression vector.

1. cDNA Source:

- A full-length cDNA for human CA4 can be isolated from a human kidney cDNA library (e.g., in lambda gt10).^[7] Alternatively, the coding sequence can be synthesized based on the reference sequence (e.g., NCBI accession NP_000708.1).

2. Primer Design:

- Design forward and reverse primers to amplify the coding region of the mature CA4 protein (e.g., amino acids 19-283, excluding the signal peptide).
- Incorporate appropriate restriction enzyme sites at the 5' ends of the primers for subsequent cloning into the desired expression vector (e.g., pET21c for *E. coli* or a mammalian expression vector).

3. PCR Amplification:

- Perform PCR using a high-fidelity DNA polymerase to amplify the CA4 coding sequence from the cDNA source.
- PCR Reaction Mix:

- Template cDNA: 10-100 ng
- Forward Primer: 0.5 μ M
- Reverse Primer: 0.5 μ M
- dNTPs: 200 μ M each
- High-fidelity DNA Polymerase: 1-2 units
- PCR Buffer: 1x

- Nuclease-free water to final volume
- PCR Cycling Conditions:
 - Initial Denaturation: 98°C for 30 seconds
 - 30-35 cycles of:
 - Denaturation: 98°C for 10 seconds
 - Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
 - Extension: 72°C for 1 minute (adjust based on amplicon length)
 - Final Extension: 72°C for 5-10 minutes

4. Vector and Insert Preparation:

- Digest both the PCR product and the expression vector with the selected restriction enzymes.
- Purify the digested insert and vector using a gel extraction kit or PCR purification kit.

5. Ligation and Transformation:

- Ligate the purified CA4 insert into the prepared expression vector using T4 DNA ligase.
- Transform the ligation product into competent *E. coli* cells (e.g., DH5α for plasmid propagation).
- Select for positive clones on appropriate antibiotic selection plates.

6. Verification:

- Isolate plasmid DNA from selected colonies.
- Verify the correct insertion of the CA4 gene by restriction digestion and Sanger sequencing.

Protocol 2: Expression of Recombinant Human CA4 in *E. coli*

This protocol details the expression of a His-tagged CA4 in a bacterial system.

1. Transformation into Expression Host:

- Transform the verified expression plasmid (e.g., pET21c-CA4) into a suitable *E. coli* expression strain (e.g., BL21(DE3)).

2. Protein Expression:

- Inoculate a single colony into Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- The next day, dilute the overnight culture into a larger volume of LB broth and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding Isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[\[11\]](#)
- Continue to incubate the culture for an additional 4-16 hours at a reduced temperature (e.g., 16-25°C) to enhance protein solubility.

3. Cell Harvesting:

- Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 3: Purification of Recombinant Human CA4

This protocol describes the purification of His-tagged CA4 using affinity chromatography.

1. Cell Lysis:

- Resuspend the frozen cell pellet in lysis buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 8.5) containing a protease inhibitor cocktail.

- Lyse the cells by sonication on ice or by using a French press.

2. Clarification:

- Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the soluble protein fraction.

3. Affinity Chromatography:

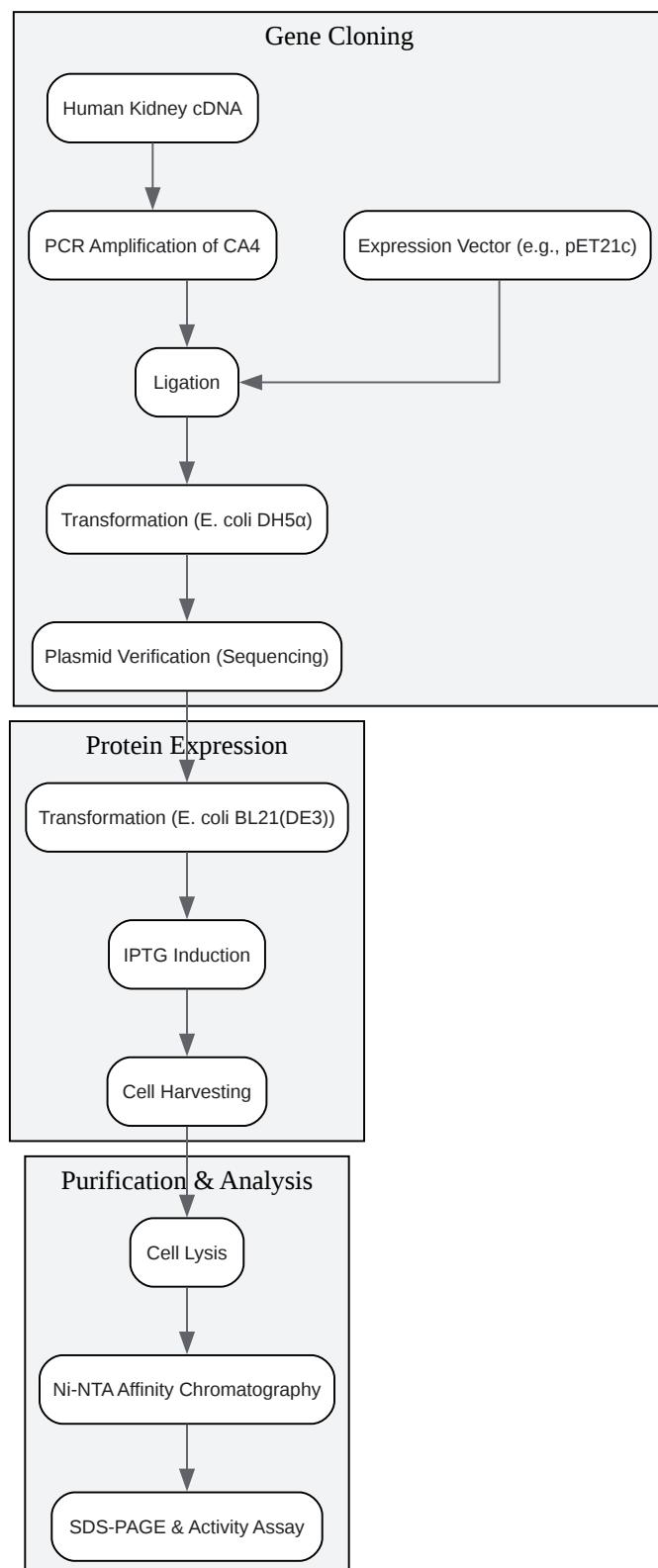
- Equilibrate a Ni-NTA affinity column with lysis buffer.
- Load the clarified supernatant onto the column.
- Wash the column with wash buffer (lysis buffer containing a low concentration of imidazole, e.g., 20 mM) to remove non-specifically bound proteins.
- Elute the bound His-tagged CA4 with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).

4. Buffer Exchange and Storage:

- Exchange the buffer of the eluted protein fractions into a suitable storage buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.
- Assess protein purity by SDS-PAGE.
- Determine protein concentration using a standard method (e.g., Bradford or BCA assay).
- Store the purified protein in aliquots at -80°C.[\[1\]](#)

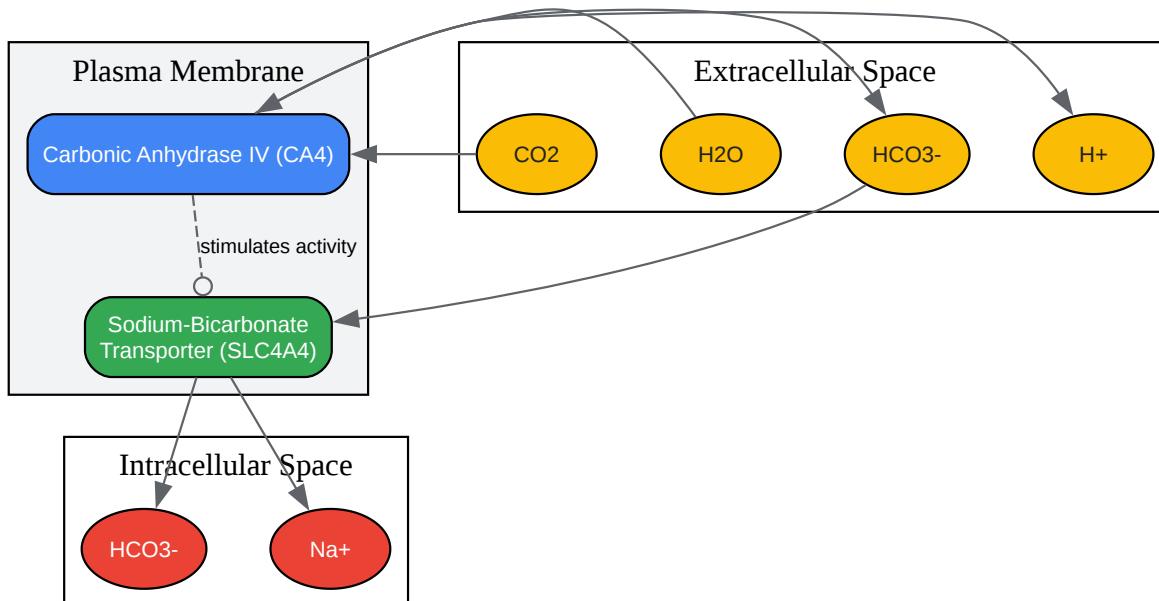
Visualizations

Experimental Workflow

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Caption: Workflow for cloning, expression, and purification of recombinant human CA4.

CA4 in pH Regulation and Bicarbonate Transport



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